molecular formula C11H9N5O2 B5542816 2,6-dimethyl-3,5-di-1,3,4-oxadiazol-2-ylpyridine

2,6-dimethyl-3,5-di-1,3,4-oxadiazol-2-ylpyridine

Cat. No. B5542816
M. Wt: 243.22 g/mol
InChI Key: FFWNVPWNDCFNQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles and pyridine derivatives involves complex chemical reactions, often starting from basic pyridine or nicotinic acid derivatives. For example, the synthesis of 2- and 5-(1,1-dimethyl-1, 2, 5, 6-tetrahydropyridinium-3-yl) oxadiazoline iodides from nicotinaldehyde and nicotinhydrazine showcases the intricate steps involved in creating oxadiazoline derivatives, which may share synthesis pathways with the target molecule (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole and pyridine derivatives is characterized by the presence of nitrogen-rich rings, which contribute to their chemical reactivity and potential biological activity. For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlights the importance of substituents on the pyridine ring for the overall molecular configuration and properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole and pyridine derivatives are diverse, including alkylation, aminomethylation, and acylation, which significantly alter their chemical and physical properties. For example, the reaction of hydrazide of 4,6-dimethyl-2-pyrimidinecarboxylic acid with potassium ethylxanthate showcases the versatility in functionalizing these molecules (Mekuskiene et al., 1993).

Physical Properties Analysis

The physical properties of oxadiazole and pyridine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, derivatives like 2,5-diphenyl-1,3,4-oxadiazole exhibit remarkable stability and specific optical properties due to their unique molecular framework (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, and the ability to undergo specific reactions, are key aspects of these molecules. The synthesis and reactivity of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione demonstrate the potential for further functionalization and the creation of novel compounds with targeted properties (G. Mekuskiene et al., 1993).

Scientific Research Applications

Antibacterial Activity

The synthesis and investigation of various 1,3,4-oxadiazole thioether derivatives have demonstrated significant antibacterial activities. For instance, a study explored the antibacterial effects of these compounds against Xanthomonas oryzae pv. oryzae (Xoo), identifying compound 6r with superior inhibitory effect compared to the commercial agent bismerthiazol. This suggests potential applications in combating bacterial infections in agriculture (Xianpeng Song et al., 2017).

Antimycobacterial Agents

Another research focus is the development of novel pyrrole analogs as antimycobacterial agents. A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles and azines showed promising anti-tubercular activity, highlighting the potential for treating tuberculosis and other mycobacterial infections (S. Joshi et al., 2017).

Cardioactivity

The synthesis and structural analysis of 4-isoxazolyldihydropyridines related to the 4-aryldihydropyridine calcium-channel blockers have been studied for their potential as vasodilators. These compounds show promise as antihypertensive or antianginal agents due to their cardioactivity (J. I. McKenna et al., 1988).

Synthesis of Novel Materials

Research on poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups has led to the creation of new polymers with high thermal stability and solubility in various organic solvents. These materials, exhibiting fluorescence and potential for thin coating applications, demonstrate the versatility of oxadiazole derivatives in material science (E. Hamciuc et al., 2005).

Mechanism of Action

The mechanism of action of oxadiazoles and pyridines can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with oxadiazoles and pyridines can vary widely depending on their specific structure .

Future Directions

Oxadiazoles and pyridines continue to be areas of active research due to their wide range of potential applications . Future work may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity .

properties

IUPAC Name

2-[2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-6-8(10-15-12-4-17-10)3-9(7(2)14-6)11-16-13-5-18-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWNVPWNDCFNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C2=NN=CO2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3,5-di(1,3,4-oxadiazol-2-yl)pyridine

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